![molecular formula C10H18N2O2 B14513786 2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate CAS No. 63254-57-9](/img/structure/B14513786.png)
2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a diazonium group and an enolate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require low temperatures and the presence of a strong acid to stabilize the diazonium ion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with nucleophiles to form a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperatures to prevent decomposition .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives, while oxidation can produce oxides .
Scientific Research Applications
2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive, allowing for the formation of covalent bonds with nucleophiles. This reactivity is harnessed in various synthetic applications to create new chemical entities .
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate: Known for its unique reactivity and versatility.
This compound: Similar structure but different reactivity profile.
This compound: Used in different industrial applications.
Uniqueness
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its reactivity and stability under various conditions set it apart from other similar compounds .
Properties
CAS No. |
63254-57-9 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2,3,4-trimethylpentan-3-yl 2-diazoacetate |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)10(5,8(3)4)14-9(13)6-12-11/h6-8H,1-5H3 |
InChI Key |
NQJHQUYXNPMZCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C(C)C)OC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


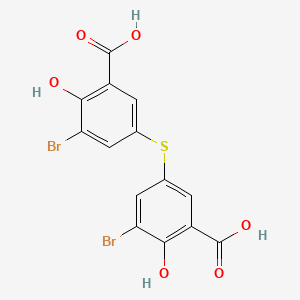
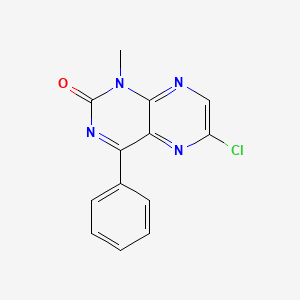
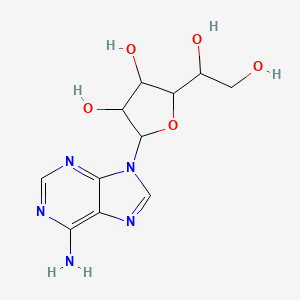
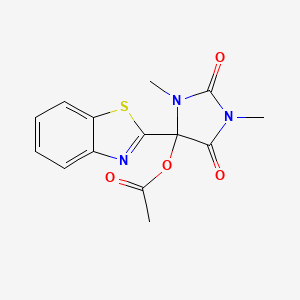
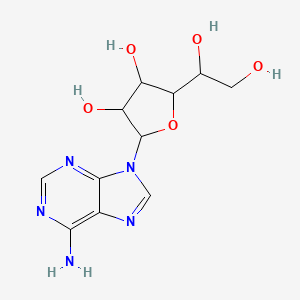
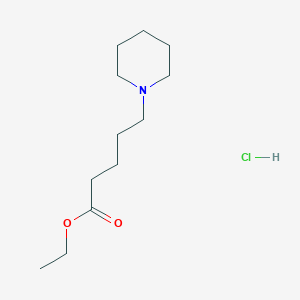

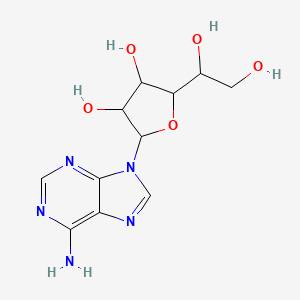
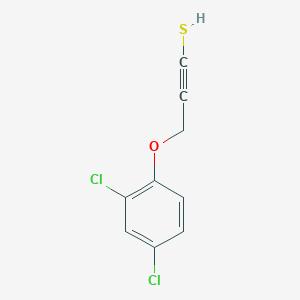
![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
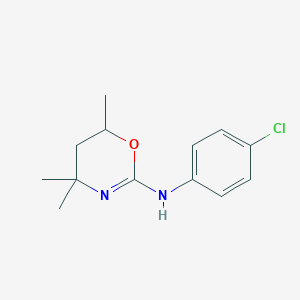
![Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]-](/img/structure/B14513779.png)
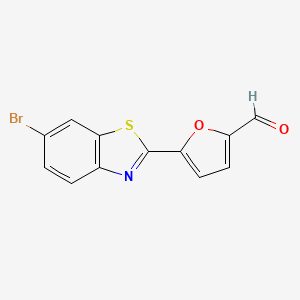
![Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14513794.png)
